Calcium ionophore IV

概要

説明

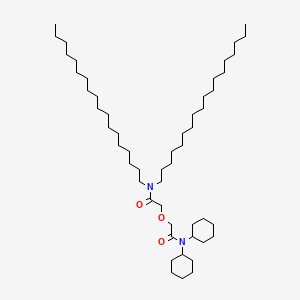

Calcium ionophore IV is a complex organic compound with the molecular formula C52H100N2O3 and a molecular weight of 801.4 g/mol. This compound is known for its unique structure, which includes a dicyclohexylamino group and long dioctadecyl chains. It is often used in various scientific research applications due to its distinctive chemical properties.

準備方法

The synthesis of Calcium ionophore IV typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of dicyclohexylamine with ethyl chloroacetate to form an intermediate, which is then reacted with dioctadecylamine under controlled conditions to yield the final product. Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.

化学反応の分析

Calcium ionophore IV undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions are common, where the dicyclohexylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Assisted Reproductive Technology (ART)

Overview:

Calcium ionophores are primarily utilized in ART to enhance fertilization rates, particularly in cases of fertilization failure during intracytoplasmic sperm injection (ICSI). They serve as agents for assisted oocyte activation (AOA), helping to trigger the necessary intracellular calcium influx that is crucial for oocyte activation and subsequent embryonic development.

Case Studies:

-

Study on Embryo Development:

A study involving 97 patients undergoing AOA with A23187 demonstrated significant improvements in embryonic development outcomes. The results showed higher rates of good quality embryos and blastocyst formation in the AOA group compared to previous ICSI cycles without AOA. Specifically, the clinical pregnancy rate was significantly higher in patients under 35 years old receiving AOA treatment (P = 0.039) . -

Meta-Analysis Findings:

A meta-analysis indicated that A23187 not only promotes oocyte activation but also improves fertilization rates, blastocyst formation, and live birth rates. The analysis highlighted no significant differences in birth defects between ICSI alone and ICSI combined with calcium ionophore treatment .

Rescue of Fertilization Failure

Overview:

Calcium ionophores are effective in rescuing fertilization failure by inducing oocyte activation in cases where traditional methods have failed.

Data Table:

Cellular Signaling Research

Overview:

In addition to reproductive applications, calcium ionophores are used in cellular signaling research to study calcium's role in various cellular processes.

Key Insights:

- Sperm Capacitation: Research has shown that transient exposure to calcium ionophores can enhance sperm capacitation and fertilizing capacity, particularly in genetically infertile models . This suggests potential therapeutic uses for male infertility.

- Cellular Behavior Regulation: Calcium ionophores help elucidate the mechanisms by which calcium homeostasis affects cell behavior, contributing to our understanding of diseases related to calcium dysregulation .

Therapeutic Applications

Overview:

Calcium ionophores have potential therapeutic applications beyond reproductive technologies, including cancer research and treatment of certain diseases.

Case Studies:

- Cancer Cell Studies: Investigations into the effects of calcium ionophores on cancer cells have shown that they can induce apoptosis through increased intracellular calcium levels, suggesting a possible avenue for cancer treatment .

- Neuroprotection: Some studies indicate that calcium ionophores may have neuroprotective effects by modulating calcium signaling pathways involved in neurodegenerative diseases.

作用機序

The mechanism of action of Calcium ionophore IV involves its interaction with molecular targets such as ion channels and membrane proteins. Its amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can modulate the activity of membrane-bound enzymes and receptors, leading to various biological effects.

類似化合物との比較

Similar compounds to Calcium ionophore IV include other long-chain amides and amines. For example:

N,N-Dioctadecylacetamide: Similar in structure but lacks the dicyclohexylamino group.

2-(Dicyclohexylamino)acetamide: Contains the dicyclohexylamino group but has shorter alkyl chains.

The uniqueness of this compound lies in its combination of long alkyl chains and the dicyclohexylamino group, which imparts distinct chemical and physical properties.

生物活性

Calcium ionophore IV, also known as calcimycin or A23187, is a potent calcium ionophore that facilitates the transport of calcium ions (Ca²⁺) across biological membranes. Its biological activities have been extensively studied, particularly in the context of reproductive biology and cellular signaling. This article delves into the mechanisms, applications, and research findings related to the biological activity of this compound.

Calcium ionophores like A23187 operate by forming stable complexes with Ca²⁺ ions, allowing these ions to traverse lipid membranes. This process leads to an increase in intracellular calcium levels, which is crucial for various cellular functions, including:

- Oocyte Activation : A23187 is widely used in assisted reproductive technologies to activate oocytes that have not undergone proper fertilization.

- Cell Signaling : The influx of Ca²⁺ can trigger signaling pathways that regulate cell growth, differentiation, and apoptosis.

Applications in Reproductive Medicine

This compound has gained prominence in the field of reproductive medicine, particularly for its role in improving outcomes in intracytoplasmic sperm injection (ICSI) procedures. Several studies have documented its efficacy:

- Assisted Oocyte Activation (AOA) : A23187 has been shown to significantly enhance fertilization rates in oocytes that fail to activate naturally after ICSI. In a meta-analysis involving 22 studies, it was found that AOA using calcium ionophore resulted in a clinical pregnancy rate odds ratio of 2.14 and a live birth rate odds ratio of 2.65 compared to controls .

-

Clinical Case Studies :

- In a study analyzing 58 patients undergoing ICSI with A23187 activation, it was found that the treatment improved fertilization and cleavage rates significantly .

- Another study reported that activation with calcium ionophore led to successful pregnancies even after previous ICSI failures, demonstrating its potential as a rescue strategy for poor embryo development .

Efficacy and Safety

The safety and long-term efficacy of this compound have been evaluated in various studies:

- A study focusing on oocyte activation showed no significant differences in chromosomal aneuploidy rates between activated and non-activated oocytes, indicating that A23187 does not adversely affect embryo quality .

- Comparative analyses revealed similar rates of embryo cleavage and high-quality embryos between groups treated with A23187 and those without .

Data Summary

特性

IUPAC Name |

2-[2-(dicyclohexylamino)-2-oxoethoxy]-N,N-dioctadecylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H100N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39-45-53(46-40-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)51(55)47-57-48-52(56)54(49-41-35-33-36-42-49)50-43-37-34-38-44-50/h49-50H,3-48H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLKVTAGSOWKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)COCC(=O)N(C1CCCCC1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H100N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345108 | |

| Record name | Calcium ionophore IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126572-74-5 | |

| Record name | Calcium ionophore IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。